molecular formula C10H16N2O3 B11774490 Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11774490
M. Wt: 212.25 g/mol
InChI Key: LTEVERUKJSXFTN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound with a unique structure that includes an imidazole ring, a methoxyethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-methylimidazole with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves:

    Step 1: Reacting 4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl 4-methyl-1H-imidazole-5-carboxylate.

    Step 2: The intermediate is then reacted with 2-methoxyethanol under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production time. The use of automated systems for reagent addition and product isolation further enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 4-methyl-1H-imidazole-5-carboxylate: Lacks the methoxyethyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

    2-Methoxyethyl imidazole: Lacks the ester group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)11-7-12(9)5-6-14-3/h7H,4-6H2,1-3H3

InChI Key

LTEVERUKJSXFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1CCOC)C

Origin of Product

United States

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